Physicochemical Characterization of Triglycine Sulfate (Gly·1/3H₂SO₄): A Solid-State Reference Guide
Physicochemical Characterization of Triglycine Sulfate (Gly·1/3H₂SO₄): A Solid-State Reference Guide
An In-Depth Technical Guide on the Physicochemical Properties of H-Gly-OH[1]·1/3H₂SO₄ (Triglycine Sulfate)[2][3]
Physicochemical Characterization of Triglycine Sulfate (Gly[4][5][6][7]·1/3H₂SO₄): A Solid-State Reference Guide
Executive Summary
H-Gly-OH·1/3H₂SO₄ , widely recognized in material science as Triglycine Sulfate (TGS) , represents a landmark compound in the study of hydrogen-bonded organic-inorganic hybrids. While historically renowned as a standard for ferroelectric infrared detectors, TGS serves a critical, often overlooked role for pharmaceutical scientists: it is a model system for amino acid salt formation .
For drug development professionals, TGS offers a masterclass in supramolecular engineering. It demonstrates how non-covalent interactions (specifically hydrogen bonding between zwitterionic glycine and sulfate anions) can stabilize unique stoichiometries (3:1) and induce macroscopic physical properties (pyroelectricity) absent in the individual components. This guide provides a rigorous physicochemical profile of TGS, bridging the gap between physics-grade material characterization and pharmaceutical solid-state chemistry.
Chemical Identity & Structural Architecture
Nomenclature and Stoichiometry
The notation H-Gly-OH·1/3H₂SO₄ describes a salt where three moles of Glycine (H-Gly-OH) co-crystallize with one mole of Sulfuric Acid (H₂SO₄).
| Property | Data |
| IUPAC Name | Tris(2-aminoacetic acid) sulfate |
| Common Name | Triglycine Sulfate (TGS) |
| Stoichiometric Formula | |
| Molecular Weight | 323.29 g/mol (Total Salt) |
| Component MW | Glycine: 75.07 g/mol | H₂SO₄: 98.08 g/mol |
| CAS Number | 513-29-1 |
| Appearance | Colorless, transparent monoclinic crystals |
Solid-State Architecture
The TGS crystal lattice is a complex hydrogen-bonded network. Unlike simple pharmaceutical salts where a 1:1 counter-ion relationship is common, TGS utilizes a 3:1 ratio.
-
Glycine Motifs: The unit cell contains three distinct glycine molecules (G1, G2, G3).
-
G1 & G3: Exist as zwitterions (
). -
G2: Exists as a semi-protonated glycinium ion in the ferroelectric phase.
-
-
The Sulfate Anchor: The
anion acts as a central hydrogen-bond acceptor, bridging the glycine moieties. -
Chirality & Symmetry: Glycine is achiral, but the TGS crystal structure lacks a center of symmetry below its Curie temperature (
), creating a polar axis (b-axis) responsible for its ferroelectric behavior [1].
Physicochemical Parameters
Thermal & Phase Behavior
TGS exhibits a second-order phase transition that is critical for processing and storage.
| Parameter | Value / Range | Implication for Handling |
| Curie Temperature ( | Above this temp, material loses ferroelectric polarization (Phase change: | |
| Melting Point | Decomposes > | Do not use melt-quenching techniques; strictly solution crystallization. |
| Thermal Stability | Stable up to | Suitable for standard drying protocols, but avoid prolonged exposure > |
Solubility and Hygroscopicity
-
Solvent System: Highly soluble in water; insoluble in non-polar organic solvents (alcohols, acetone).
-
Hygroscopicity: TGS is hygroscopic . The crystal surface is easily etched by atmospheric moisture.
-
Storage Protocol: Must be stored in desiccated environments (<30% RH) to prevent surface degradation, which manifests as "fogging" of the crystal faces.
-
Dielectric Properties
For solid-state researchers, the dielectric constant (
Synthesis & Crystallization Protocol
Objective: Produce phase-pure TGS crystals suitable for X-ray diffraction or IR standardization. Safety Note: H₂SO₄ is corrosive.[4] Glycine is non-toxic. Perform in a fume hood.
The "Slow Evaporation" Workflow
This method is superior to cooling crystallization for TGS, yielding higher optical quality and fewer solvent inclusions [2].
Figure 1: Controlled synthesis workflow for Triglycine Sulfate (TGS) crystals.
Detailed Methodology
-
Stoichiometric Mixing: Dissolve 225.21 g of high-purity Glycine (3.0 mol) in 800 mL of deionized water.
-
Acid Addition: Slowly add 98.08 g of concentrated H₂SO₄ (1.0 mol) with constant stirring. Exothermic reaction – monitor temperature.
-
Conditioning: Heat the solution to
to ensure complete dissolution, then filter through a 0.2 filter to remove insoluble particulate matter (critical for preventing spurious nucleation). -
Crystallization: Place the vessel in a constant temperature bath at
. Allow water to evaporate through a perforated cover.-
Note: Do not exceed
during growth to avoid approaching the phase transition temperature, which can induce defects.
-
-
Harvesting: Crystals will form as transparent lozenges. Wash lightly with cold ethanol (TGS is insoluble in ethanol) to remove surface acid residues.
Analytical Characterization
Infrared Spectroscopy (FTIR)
The FTIR spectrum of TGS is a fingerprint of its hydrogen-bonding network.
-
Carboxyl Region (
): Look for the split peaks representing the protonated carboxyl group ( ) and the carboxylate ion ( ), confirming the zwitterionic nature. -
Sulfate Region (
): A broad, intense band indicates the ion involved in H-bonding. -
Amine Region (
): Broad absorption due to stretching modes, broadened by the extensive H-bond network.
X-Ray Diffraction (XRD)
-
Technique: Powder XRD is sufficient for phase identification.
-
Diagnostic Peaks: Distinct reflections at
values corresponding to the monoclinic cell ( ) [3].
Relevance to Drug Development[9]
While TGS is not an API, it is a high-value Reference Standard for pharmaceutical solid-state groups.
-
Salt Selection Model: TGS illustrates how a weak base (Glycine, pKa ~9.6) and a strong acid (Sulfuric Acid) interact.[5] It serves as a case study for Hemisulfate salts , which are common in drug development (e.g., certain kinase inhibitors). Understanding the stoichiometry (3:1 vs 2:1 vs 1:1) in TGS helps in anticipating "non-integer" salt forms in APIs.
-
Chirality from Achiral Precursors: TGS crystallizes in a polar, non-centrosymmetric space group (
) despite glycine being achiral. This phenomenon is relevant to spontaneous resolution and polymorphism screening in drug formulation. -
Hygroscopicity Management: The surface etching of TGS by moisture provides a visible model for testing moisture-protective coatings or packaging without wasting expensive API.
References
-
Matthias, B. T., Miller, C. E., & Remeika, J. P. (1956).[6] Ferroelectricity of Glycine Sulfate. Physical Review, 104(3), 849. Link
-
Novotny, J., & Moravec, F. (1973). Growth of TGS crystals from aqueous solution.[5][7] Journal of Crystal Growth, 11(3-4), 329-333. Link
-
Hoshino, S., Okaya, Y., & Pepinsky, R. (1959). Crystal Structure of the Ferroelectric Phase of (Glycine)3·H2SO4.[2][3][4][8][9] Physical Review, 115(2), 323. Link
-
PubChem. (2023). H-Gly-OH.1/3H2SO4 Compound Summary. National Library of Medicine. Link
Sources
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- 3. pure-synth.com [pure-synth.com]
- 4. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Croconic Acid Doped Triglycine Sulfate: Crystal Structure, UV-Vis, FTIR, Raman, Photoluminescence Spectroscopy, and Dielectric Properties [mdpi.com]
- 7. journal.hmjournals.com [journal.hmjournals.com]
- 8. Glycine Sulfate | CymitQuimica [cymitquimica.com]
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